Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a cyclobutane ring with a difluoromethyl group and a carboxylate ester, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate typically involves the difluoromethylation of a cyclobutane precursor. One common method is the reaction of a cyclobutane-1,3-dione with a difluoromethylating agent under controlled conditions. The reaction often requires the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow chemistry, which allows for better control over reaction conditions and yields. The use of metal-based catalysts, such as palladium or copper, can also enhance the efficiency of the difluoromethylation process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate involves its interaction with molecular targets through its difluoromethyl group and ester functionality. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound can also participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(trifluoromethyl)-3-oxocyclobutane-1-carboxylate
- Methyl 1-(chloromethyl)-3-oxocyclobutane-1-carboxylate
- Methyl 1-(bromomethyl)-3-oxocyclobutane-1-carboxylate
Uniqueness
Methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different halogen substituents .
Properties
IUPAC Name |
methyl 1-(difluoromethyl)-3-oxocyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2O3/c1-12-6(11)7(5(8)9)2-4(10)3-7/h5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYNYSGTZSDRHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(=O)C1)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.